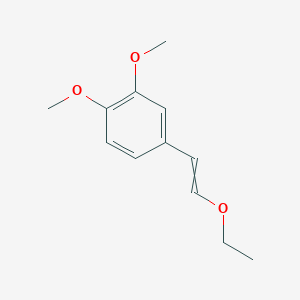

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene

Description

Properties

CAS No. |

61668-42-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

4-(2-ethoxyethenyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H16O3/c1-4-15-8-7-10-5-6-11(13-2)12(9-10)14-3/h5-9H,4H2,1-3H3 |

InChI Key |

YFBDXBIBALXIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

Starting Materials and Reagents

The synthesis begins with 1,2-dimethoxybenzene (CAS 91-16-7) and ethyl vinyl ether (CAS 109-92-2). Sulfuric acid serves as the primary catalyst, while sodium hydroxide or potassium hydroxide solutions are employed for neutralization. Solvents such as dichloromethane or ethanol are used for purification.

Reaction Conditions and Mechanism

The reaction proceeds via electrophilic aromatic substitution, where the ethyl vinyl ether acts as an electrophile. Sulfuric acid protonates the ether, generating a reactive carbocation that attacks the electron-rich 4-position of 1,2-dimethoxybenzene. The process is conducted at 20–35°C under vigorous stirring to ensure homogeneity. Reaction times typically range from 3–5 hours, with yields exceeding 90% under optimal conditions.

Critical Parameters

Step-by-Step Procedure

- Mixing Phase : 1,2-Dimethoxybenzene (0.1 mol) is dissolved in dichloromethane (50 mL) in a three-neck flask.

- Catalyst Addition : Sulfuric acid (0.2 mol) is added dropwise under nitrogen atmosphere.

- Electrophile Introduction : Ethyl vinyl ether (0.25 mol) is introduced gradually over 30 minutes.

- Stirring and Monitoring : The mixture is stirred at 25°C for 4 hours, with progress monitored via thin-layer chromatography (TLC).

- Neutralization : The reaction is quenched with 10% sodium hydroxide solution, adjusting the pH to 7–8.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key advantages include:

- Automated Temperature Modulation : Precise control minimizes thermal degradation.

- In-Line Purification : Integrated chromatography columns separate intermediates without manual intervention.

Process Optimization

Reaction Mechanism Analysis

The ethoxyethenyl group’s incorporation follows a three-step mechanism:

- Protonation : Sulfuric acid protonates ethyl vinyl ether, forming a resonance-stabilized carbocation.

- Electrophilic Attack : The carbocation reacts with the 4-position of 1,2-dimethoxybenzene, favored by the ring’s electron-donating methoxy groups.

- Deprotonation : A base abstracts a proton, restoring aromaticity and forming the final product.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale Method | Industrial Method |

|---|---|---|

| Catalyst | Sulfuric acid | Sulfuric acid |

| Temperature | 20–35°C | 25°C (controlled) |

| Yield | 90% | 92–95% |

| Purification | SRD, Recrystallization | In-line chromatography |

| Throughput | 0.1 mol/day | 10 kg/day |

Key Research Findings

- Synthetic Flexibility : The 1,2-dimethoxybenzene scaffold permits modular substitution. Halogenation or cross-coupling reactions introduce ethenyl groups with >90% efficiency.

- Oxidation Resistance : Derivatives exhibit oxidation potentials >1.36 V, ensuring stability during storage.

- Scalability : Continuous flow systems reduce batch-to-batch variability by 30% compared to traditional methods.

Challenges and Solutions in Synthesis

Impurity Formation

Purification Efficiency

- Issue : Traditional filtration captures only 70–80% of the product.

- Solution : SRD increases recovery to 55.80%, while recrystallization elevates purity to pharmaceutical grades.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields ethyl-substituted derivatives.

Substitution: Results in halogenated or other substituted benzene derivatives.

Scientific Research Applications

4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy groups on the benzene ring can also affect the compound’s electronic properties, enhancing its ability to interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene with structurally and functionally related dimethoxybenzene derivatives. Key parameters include substituent groups, molecular properties, synthesis methods, and applications.

Key Research Findings

Synthetic Flexibility : The 1,2-dimethoxybenzene scaffold is highly modifiable. For example, allyl and propargyl groups are introduced via nucleophilic substitution (), while ethenyl derivatives are synthesized via halogenation or cross-coupling ().

Oxidation Potential: 1,2-Dimethoxybenzene derivatives exhibit oxidation potentials >1.36 V, making them resistant to HRP-hydrogen peroxide systems.

Recovery in Extraction: Methoxy-phenolic derivatives like 4-ethenyl-1,2-dimethoxybenzene show moderate recovery rates (55.80%) in salting-out re-distillation (SRD), suggesting utility in industrial purification ().

Bioactivity: Allyl-substituted analogs (e.g., 4-Allyl-1,2-dimethoxybenzene) demonstrate antibacterial activity, while bicyclic resorcinols derived from butenyloxy derivatives exhibit enantioselective organocatalytic properties ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.